2-Chloro-5-methylhexa-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methylhexa-1,5-diene is an organic compound with the molecular formula C7H11Cl It is a conjugated diene, meaning it contains two double bonds separated by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-methylhexa-1,5-diene can be achieved through several synthetic routes. One common method involves the dehydrohalogenation of organohalides. For instance, starting with an allylic halide, such as 2-chloro-5-methylhexane, and using a strong base like potassium tert-butoxide, the elimination reaction can produce the desired diene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methylhexa-1,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with electrophiles, such as hydrogen halides (e.g., HBr), leading to the formation of 1,2- and 1,4-addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder cycloaddition reactions with dienophiles, forming cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides: Used in electrophilic addition reactions, typically under controlled temperatures to favor either kinetic or thermodynamic products.
Dienophiles: Such as maleic anhydride, used in Diels-Alder reactions under mild heating conditions.
Major Products
1,2- and 1,4-Addition Products: From reactions with hydrogen halides.
Cyclohexene Derivatives: From Diels-Alder reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methylhexa-1,5-diene has several applications in scientific research:
Biology: Potential use in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive diene structure.
Wirkmechanismus
The mechanism by which 2-Chloro-5-methylhexa-1,5-diene exerts its effects involves its ability to participate in conjugated diene reactions. The molecular targets and pathways include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but different substitution patterns.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Uniqueness
2-Chloro-5-methylhexa-1,5-diene is unique due to the presence of a chlorine atom and a methyl group, which influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups are advantageous .
Eigenschaften
CAS-Nummer |
116440-70-1 |
---|---|
Molekularformel |
C7H11Cl |
Molekulargewicht |
130.61 g/mol |
IUPAC-Name |
2-chloro-5-methylhexa-1,5-diene |
InChI |
InChI=1S/C7H11Cl/c1-6(2)4-5-7(3)8/h1,3-5H2,2H3 |
InChI-Schlüssel |
LTHUJBGUUIEHBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.